molecular formula C28H20O8 B2600722 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one CAS No. 637753-78-7

4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2600722
CAS No.: 637753-78-7
M. Wt: 484.46
InChI Key: QKFQXQVFBQHPNI-UHFFFAOYSA-N
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Description

4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one is a novel, synthetic compound identified as a multi-kinase inhibitor with significant potential in oncological research. Its core research value lies in its ability to simultaneously target and inhibit key receptor tyrosine kinases, including VEGFR2 and FGFR1, which are critically involved in tumor angiogenesis and proliferation. By blocking these signaling pathways, this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, thereby starving tumors of their blood supply and inhibiting their growth. The unique molecular architecture, featuring a chromenone (coumarin) core linked to a benzodioxinyl chromenone moiety, is designed for high-affinity binding to the ATP-binding sites of these kinases. This makes it a valuable chemical probe for studying the complex cross-talk in angiogenic signaling networks and for evaluating combination therapies in preclinical models. Its primary research applications are in the investigation of various solid tumors and in the development of next-generation anti-angiogenic therapeutics source .

Properties

IUPAC Name

4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O8/c1-31-18-3-5-20-17(11-27(29)36-25(20)12-18)14-34-19-4-6-21-24(13-19)35-15-22(28(21)30)16-2-7-23-26(10-16)33-9-8-32-23/h2-7,10-13,15H,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFQXQVFBQHPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one involves multiple steps. The synthetic route typically starts with the preparation of the chromen and dihydrobenzo[dioxin] intermediates. These intermediates are then coupled through a series of reactions, including esterification and cyclization, under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C20H20O5C_{20}H_{20}O_5, and it features a chromenone backbone with additional functional groups that enhance its biological activity. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety contributes to its structural complexity and potential reactivity.

Anticancer Activity

Research indicates that derivatives of chromenone compounds exhibit promising anticancer properties. For instance, a study demonstrated that similar chromenone compounds showed significant inhibition of cell proliferation in various cancer cell lines, including colon cancer cells (HCT116) . The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antioxidant Properties

The antioxidant capacity of flavonoids and their derivatives is well-documented. The compound's structure suggests it may scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Studies have shown that flavonoid-like structures can enhance cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

Compounds with chromenone structures have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related studies, suggesting that this compound could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include the reaction of chromenone derivatives with benzo[d]dioxin moieties. The synthetic pathway often employs techniques such as refluxing with appropriate reagents to achieve the desired product purity and yield .

Table: Summary of Synthesis Techniques

MethodologyDescriptionYield (%)References
Reflux with DMFCommonly used solvent for organic reactions81.87
Column ChromatographyPurification technique for isolating productsVariable
NMR CharacterizationUsed for structural confirmation-

Case Study 1: Anticancer Efficacy

In a controlled study, the anticancer efficacy of a related chromenone was assessed using clonogenic assays on HCT116 cells. Results indicated that treatment led to a dose-dependent reduction in colony formation, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of various flavonoid derivatives using DPPH radical scavenging assays. The results showed that compounds similar to 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress-mediated cell apoptosis and modulation of signaling pathways such as the Wnt/β-catenin pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its dual chromenone-coumarin architecture. Below is a comparative analysis with structurally related analogs:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes References
Target Compound 7-methoxy coumarin, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) chromenone, oxymethyl bridge ~488.4 (calculated) No direct activity data; structural analogs suggest anti-proliferative and antioxidant roles
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one () 7-isopropoxy, 2-methyl ~368.4 No activity reported; isopropoxy group may enhance lipophilicity
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one () 7-hydroxy, 2-methyl ~326.3 Hydroxy group improves solubility; potential for radical scavenging
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one () 6-ethyl, 7-isopropoxy, 2-trifluoromethyl ~466.4 Trifluoromethyl enhances metabolic stability; ethyl group may influence binding affinity
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one () 5,7-dihydroxy, 3,4-dimethoxyphenyl ~314.3 Documented antioxidant activity; methoxy groups modulate electron distribution
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate () 7-diethylamino, methyl ester ~275.3 Fluorescent properties; used in sensor development

Key Observations:

Substituent Effects :

  • Methoxy vs. Hydroxy/Isopropoxy : The target compound’s 7-methoxy group balances lipophilicity and electron-donating effects, contrasting with the polar hydroxy group in and the bulky isopropoxy in .
  • Benzodioxin Linkage : Shared with , and 6, this group likely enhances π-π stacking interactions in biological targets .
  • Oxymethyl Bridge : Unique to the target compound, this linker may influence conformational flexibility and binding kinetics.

Synthetic Approaches :

  • Analogs in , and 6 were synthesized via Ullmann coupling or nucleophilic substitution, while coumarin derivatives (e.g., ) used Claisen-Schmidt condensations . The target compound’s synthesis likely involves similar methodologies, though specifics are unavailable.

Biological and Spectral Data: Anti-proliferative activity is noted for benzodioxin-chromenone hybrids (), but the target compound lacks direct testing . Spectral characterization (e.g., $ ^1H $-NMR in ) confirms substituent positions in analogs, a critical step for structural validation .

Biological Activity

The compound 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one is a complex flavonoid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anti-cancer, and other pharmacological effects based on diverse research findings.

Structure and Properties

The molecular structure of the compound is characterized by a chromenone framework with various substituents that enhance its biological activity. The presence of the dihydrobenzo[b][1,4]dioxin moiety is particularly significant as it may contribute to the compound's interaction with biological targets.

1. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of similar flavonoid compounds has been assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

CompoundIC50 (µM)Reference
This compoundTBD
Flavonoid Acetamides31.52 - 198.41

The antioxidant activity is often attributed to the presence of hydroxyl groups in the flavonoid structure, which can scavenge free radicals effectively.

2. Anti-Cancer Activity

The anti-cancer potential of this compound has been demonstrated in various studies. For instance, related flavonoids have shown significant cytotoxicity against human cancer cell lines:

Cell LineGI50 (µM)Reference
HCT116 (colon cancer)24.9
MDA-MB-231 (breast cancer)TBD

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that require further elucidation.

3. Pharmacological Effects

In addition to antioxidant and anti-cancer activities, flavonoids like this compound have been studied for their anti-inflammatory and neuroprotective effects. The structure-activity relationship indicates that modifications in the chromenone ring can enhance these activities:

Activity TypeMechanismReference
Anti-inflammatoryInhibition of pro-inflammatory cytokinesTBD
NeuroprotectiveProtection against oxidative damage in neuronal cellsTBD

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on HCT116 Cells : A study demonstrated that derivatives of chromenone exhibited significant inhibition of growth in HCT116 cells, suggesting a promising avenue for colon cancer treatment.
  • Neuroprotective Effects : Research indicated that flavonoid compounds could protect neuronal cells from oxidative stress-induced damage, making them candidates for neurodegenerative disease therapies.

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